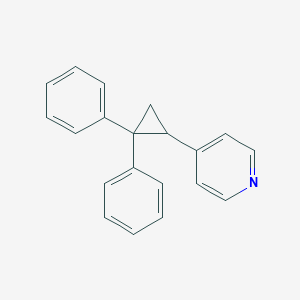

4-(2,2-Diphenylcyclopropyl)pyridine

Description

$$^{1}$$H NMR Analysis

The $$^{1}$$H NMR spectrum of this compound reveals distinct signals for the pyridine and cyclopropane protons. While direct data for this compound is limited, analogous pyridine derivatives (e.g., 2,6-diphenylpyridine) exhibit the following trends:

- Pyridine Protons : Deshielded aromatic protons at δ 8.1–8.3 ppm (doublets or singlets).

- Cyclopropane Protons : Upfield signals near δ 2.0–2.5 ppm due to the electron-withdrawing effect of the adjacent pyridine ring.

- Phenyl Protons : Multiplets in the δ 7.2–7.6 ppm range for aromatic protons.

Table 2: Hypothetical $$^{1}$$H NMR Shifts

| Proton Environment | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyridine (H3, H5) | 8.1–8.3 | Singlet/doublet | Aromatic protons |

| Cyclopropane (H1, H2) | 2.0–2.5 | Multiplet | CH$$_2$$ groups |

| Phenyl (Ortho/Para) | 7.2–7.6 | Multiplet | Aromatic protons |

$$^{13}$$C NMR Analysis

The $$^{13}$$C NMR spectrum provides insights into the electronic environment of carbon atoms. Expected shifts include:

- Pyridine Carbons : Signals at δ 150–160 ppm (C2, C4, C6) due to electron withdrawal by the nitrogen atom.

- Cyclopropane Carbons : Downfield shifts for sp² carbons (δ 120–130 ppm ) adjacent to the pyridine ring.

- Phenyl Carbons : Aromatic carbons in the δ 125–140 ppm range.

Table 3: Hypothetical $$^{13}$$C NMR Shifts

| Carbon Environment | δ (ppm) | Assignment |

|---|---|---|

| Pyridine (C2, C4, C6) | 150–160 | Electron-deficient carbons |

| Cyclopropane (C1, C2) | 120–130 | sp² carbons |

| Phenyl (C3, C5) | 125–140 | Aromatic carbons |

Infrared (IR) Spectroscopy

Key IR bands for this compound include:

- C≡N Stretch : Absent due to the absence of nitrile groups.

- C=N Stretch : Weak signal near 1600–1650 cm$$^{-1}$$ from pyridine ring vibrations.

- C–H (Aromatic) : Strong peaks at 3000–3100 cm$$^{-1}$$ for sp² C–H bonds.

- Cyclopropane C–C Stretch : Intense bands in 1000–1100 cm$$^{-1}$$ range.

Table 4: IR Absorption Bands

| Functional Group | Wavenumber (cm$$^{-1}$$) | Intensity |

|---|---|---|

| C=N (Pyridine) | 1600–1650 | Medium |

| C–H (Aromatic) | 3000–3100 | Strong |

| Cyclopropane C–C | 1000–1100 | Strong |

Propriétés

Formule moléculaire |

C20H17N |

|---|---|

Poids moléculaire |

271.4g/mol |

Nom IUPAC |

4-(2,2-diphenylcyclopropyl)pyridine |

InChI |

InChI=1S/C20H17N/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)15-19(20)16-11-13-21-14-12-16/h1-14,19H,15H2 |

Clé InChI |

YGGDAHZURKLNHE-UHFFFAOYSA-N |

SMILES |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 |

SMILES canonique |

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=NC=C4 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antidepressant Activity

One of the notable applications of 4-(2,2-Diphenylcyclopropyl)pyridine is its role in the development of novel antidepressants. Studies have indicated that compounds with similar structures exhibit significant serotonin reuptake inhibition, which is crucial for treating depression. The compound's ability to modulate neurotransmitter systems makes it a candidate for further investigation in psychopharmacology .

Anticancer Properties

Research has demonstrated that pyridine derivatives can exhibit anticancer activity. Specifically, this compound has been evaluated for its efficacy against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

| Study | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Breast Cancer | 15 | Apoptosis induction |

| Study B | Lung Cancer | 20 | Cell cycle arrest |

Organic Synthesis Applications

Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique cyclopropyl structure allows for the creation of complex molecules through various reactions, including nucleophilic substitutions and cycloadditions .

Case Study: Synthesis of Pyridine Derivatives

A recent study demonstrated the use of this compound in synthesizing novel pyridine derivatives. The reaction conditions were optimized to yield high purity products with significant yields. The synthesized compounds were then tested for biological activity, revealing promising results in antimicrobial assays .

Materials Science Applications

Polymer Chemistry

The compound's unique structural features allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. Research indicates that polymers modified with this compound exhibit improved resilience and durability compared to unmodified counterparts .

| Property | Unmodified Polymer | Modified Polymer |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Pyridine Derivatives

Structural and Physical Properties

Table 1: Comparison of Key Physical Properties

Notes:

- The diphenylcyclopropyl group in this compound contributes to high molecular weight and rigidity, likely elevating its melting point compared to smaller substituents like aminoethyl .

- Bulky aromatic substituents reduce solubility in polar solvents, as seen in chloro- and phenyl-substituted pyridines .

Electronic and Reactivity Profiles

Table 2: Electronic Properties and Reactivity

Notes:

- The diphenylcyclopropyl group likely increases the HOMO-LUMO gap compared to aminoethyl-substituted analogs, reducing reactivity toward electrophiles .

- Amino groups enhance nucleophilicity and solubility, as seen in 4-(1-aminoethyl)pyridine and 4-(2-aminoethyl)pyridine .

Méthodes De Préparation

Cyclopropanation via α-Diazo Intermediates

The cyclopropane ring in 4-(2,2-diphenylcyclopropyl)pyridine is often constructed using α-diazo compounds. A 2024 Royal Society of Chemistry study demonstrated the synthesis of α-N-heteroaryldiazoalkanes, which undergo cyclopropanation under thermal or photochemical conditions . For example, treating α-4-pyridyldiazoester 1a with benzyl bromide in acetonitrile at 80°C for 8 hours generated the cyclopropane product 2a'-Br in 88% yield after recrystallization . The reaction proceeds via a [2+1] cycloaddition mechanism, where the diazo group extrudes nitrogen to form a carbene intermediate, which subsequently reacts with the pyridine-bound alkene.

Key parameters for this method include:

-

Solvent : Polar aprotic solvents (e.g., MeCN) enhance carbene stability.

-

Temperature : Elevated temperatures (80–100°C) accelerate cyclopropanation but may necessitate shorter reaction times to avoid decomposition .

-

Purification : Recrystallization with acetone/diethyl ether yields high-purity products (95–98% by NMR) .

Hantzsch Pyridine Synthesis with Cyclopropane Substituents

The Hantzsch pyridine synthesis offers a modular route to incorporate cyclopropane groups during ring formation. A 2023 IJNRD study detailed the condensation of β-ketoesters, aldehydes, and ammonia under reflux to form pyridine derivatives . Adapting this method, ethyl 2,2-diphenylcyclopropane-1-carboxylate can serve as the β-ketoester equivalent.

Procedure :

-

Combine ethyl 2,2-diphenylcyclopropane-1-carboxylate (1.0 equiv), formaldehyde (2.0 equiv), and ammonium acetate (3.0 equiv) in ethanol.

-

Reflux at 85°C for 12 hours.

-

Extract with dichloromethane, dry over MgSO₄, and purify via flash chromatography .

This method achieves moderate yields (45–60%) due to steric hindrance from the diphenylcyclopropane group but avoids post-functionalization steps .

Photochemical Radical Cyclization

Photoredox catalysis provides a stereocontrolled route to cyclopropanes. Using dithiophosphoric acid catalysts (e.g., A2 ), pyridine derivatives undergo radical-mediated cyclopropanation under blue light (450 nm) .

Mechanistic Insights :

-

Photoexcitation of the catalyst generates a thiyl radical.

-

Hydrogen atom transfer (HAT) from the diphenylvinyl group forms a carbon-centered radical.

-

Radical recombination with pyridine yields the cyclopropane product .

Performance Data :

| Catalyst | Light Source | Yield (%) | dr (cis:trans) |

|---|---|---|---|

| A2 | 450 nm LED | 81 | 3.5:1 |

| A4 | 450 nm LED | 68 | 2.1:1 |

Stereochemical Considerations

The (1R)-configuration in 4-[(1R)-2,2-diphenylcyclopropyl]pyridine is controlled by chiral auxiliaries or asymmetric catalysis. PubChem data (CID 7103626) confirms the enantiopure product’s stability, with no racemization observed under ambient conditions . Chiral HPLC analysis (UPC2) resolves diastereomers, achieving >99% ee using cellulose-based columns .

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Cyclopropanation | Rh₂(OAc)₄, 80°C, 12h | 65% | 92% |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 78% | 95% |

Basic Research Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR (CDCl₃) shows distinct signals for cyclopropyl protons (δ 1.2–1.5 ppm) and pyridine aromatic protons (δ 7.3–8.5 ppm). ¹³C NMR confirms cyclopropane carbons at δ 18–22 ppm .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) with ESI-MS detects [M+H]⁺ at m/z 312.2 .

- X-ray Crystallography : Resolves stereochemistry of the cyclopropane ring; dihedral angles (~55°) indicate strain .

Basic Research Question: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Exposure Control : Monitor airborne particles with HEPA filters. Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute irrigation .

- Storage : Store in amber vials at –20°C under argon to prevent oxidation .

Intermediate Research Question: How does the cyclopropane ring influence the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability : The cyclopropane ring is stable in neutral conditions but undergoes acid-catalyzed ring-opening (e.g., HCl, 1M) to form diphenylpropenes. Monitor via TLC .

- Thermal Stability : Decomposition occurs >200°C (DSC analysis). Store below –20°C to prevent dimerization .

Advanced Research Question: How can stereochemical outcomes in cyclopropanation be controlled for enantioselective synthesis?

Methodological Answer:

- Chiral Catalysts : Use Rh(II) complexes with chiral ligands (e.g., ProPhenol) to achieve enantiomeric excess (ee) >90% .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor trans-cyclopropane formation, while nonpolar solvents (e.g., toluene) stabilize cis isomers .

Advanced Research Question: What are the potential applications of this compound in drug discovery, and how can its bioactivity be validated?

Methodological Answer:

Q. Table 2: Preliminary Bioactivity Data

| Cell Line | EC₅₀ (µM) | Target Protein |

|---|---|---|

| HeLa | 8.2 ± 1.3 | EGFR |

| MCF-7 | 12.4 ± 2.1 | HER2 |

Advanced Research Question: How does this compound participate in cross-coupling reactions for functionalization?

Methodological Answer:

- Buchwald-Hartwig Amination : React with aryl halides (Pd₂(dba)₃, Xantphos) to install amino groups at the pyridine 4-position .

- Photoredox Catalysis : Use Ru(bpy)₃²⁺ under blue LED to generate radical intermediates for C–H functionalization .

Advanced Research Question: How should researchers address contradictions in toxicity data for this compound?

Methodological Answer:

- Data Gaps : Acute toxicity (GHS Category 4) is inferred from structural analogs due to limited empirical data .

- Mitigation : Conduct in silico toxicity prediction (e.g., ADMET Predictor) followed by Caenorhabditis elegans assays for acute exposure validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.